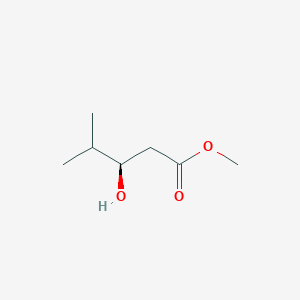

Methyl (3R)-3-hydroxy-4-methylpentanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76835-65-9 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl (3R)-3-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 |

InChI Key |

HIUDWDUEXPJHRR-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)OC)O |

Canonical SMILES |

CC(C)C(CC(=O)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3r 3 Hydroxy 4 Methylpentanoate and Precursors

Chemoenzymatic and Asymmetric Catalytic Approaches

Stereoselective Reductions (e.g., asymmetric hydrogenation of keto precursors, ketoreductase-catalyzed transformations)

The asymmetric reduction of the keto precursor, methyl 4-methyl-3-oxopentanoate (B1262298), is a direct and efficient route to Methyl (3R)-3-hydroxy-4-methylpentanoate. This transformation can be achieved with high stereoselectivity using both metal-catalyzed hydrogenation and enzymatic reductions.

Asymmetric Hydrogenation:

Rhodium-based catalysts are effective for the asymmetric hydrogenation of β-keto esters. For instance, the hydrogenation of a similar substrate, methyl 3-hydroxy-2-methylenepentanoate, using a biphosphinorhodium catalyst provides the corresponding β-hydroxy ester with good diastereoselectivity. orgsyn.org While this example illustrates the potential of the methodology, the specific application to methyl 4-methyl-3-oxopentanoate would require optimization of the catalyst and reaction conditions to achieve the desired (3R) stereochemistry.

Ketoreductase-Catalyzed Transformations:

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, making them ideal for the synthesis of chiral hydroxy compounds. The selection of an appropriate ketoreductase is crucial for achieving high enantiomeric excess (ee) and conversion. For example, in the synthesis of a chiral carbamate, screening of various ketoreductases identified specific enzymes that provided the desired product with over 99% chiral selectivity. semanticscholar.org

Optimization of the reaction parameters is critical for maximizing the efficiency of ketoreductase-catalyzed reactions. Key parameters include:

Co-solvent: The choice of co-solvent can significantly impact enzyme activity and substrate solubility. Dimethylsulfoxide (DMSO) has been shown to be an effective co-solvent in some ketoreductase-catalyzed reductions. semanticscholar.org

Temperature and pH: Enzymes have optimal temperature and pH ranges for activity. For the synthesis of a chiral carbamate, the optimal conditions were found to be 40°C and pH 7.0. semanticscholar.org

Enzyme and Substrate Loading: The concentrations of the enzyme and substrate are important for achieving high conversion rates. In the aforementioned synthesis, 10% enzyme loading and 100 g/L substrate loading were found to be optimal. semanticscholar.org

A gram-scale batch reaction using an optimized ketoreductase system demonstrated high conversion (99.4%) and product yield (85%), highlighting the industrial applicability of this method. semanticscholar.org

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Co-solvent | 10% (v/v) Dimethylsulfoxide | semanticscholar.org |

| Temperature | 40 °C | semanticscholar.org |

| pH | 7.0 | semanticscholar.org |

| Enzyme Loading | 10% | semanticscholar.org |

| Substrate Loading | 100 g/L | semanticscholar.org |

Chiral Auxiliary-Mediated Stereoselective Aldol (B89426) Reactions (e.g., utilizing doubly deprotonated HYTRA)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. harvard.edu The use of chiral auxiliaries in aldol reactions is a well-established method for the synthesis of β-hydroxy esters with high diastereoselectivity and enantioselectivity.

A notable example is the use of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) ((R)-HYTRA) as a chiral auxiliary in the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid, the precursor acid to the target methyl ester. researchgate.net In this method, the lithium enolate of (R)-HYTRA is generated by double deprotonation with lithium diisopropylamide (LDA). This enolate then reacts with isobutyraldehyde (B47883) in a stereoselective aldol addition.

The reaction proceeds with high diastereoselectivity, and subsequent removal of the chiral auxiliary by hydrolysis affords (R)-(+)-3-hydroxy-4-methylpentanoic acid in good yield and high optical purity (86-92%). researchgate.net The chiral auxiliary, 1,1,2-triphenyl-1,2-ethanediol, can be recovered and reused. researchgate.net

| Reactant | Reagent/Condition | Product | Yield | Optical Purity | Reference |

|---|---|---|---|---|---|

| (R)-HYTRA | 1. LDA, THF, -78 °C to 0 °C 2. Isobutyraldehyde, -70 °C | (R)-(+)-3-hydroxy-4-methylpentanoic acid | 61-78% | 86-92% | researchgate.net |

Organocatalytic and Metal-Catalyzed Enantioselective Syntheses

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Proline and its derivatives have emerged as powerful catalysts for direct asymmetric aldol reactions. researchgate.netresearchgate.net These catalysts function by forming a nucleophilic enamine intermediate with a ketone or aldehyde, which then reacts with an electrophile.

While a specific proline-catalyzed synthesis of this compound is not detailed in the provided search results, the general principle of proline-catalyzed aldol reactions suggests its applicability. The reaction of methyl acetoacetate (a related β-keto ester) with an aldehyde in the presence of a chiral proline-derived catalyst could potentially afford the desired product with high enantioselectivity.

Metal-Catalyzed Synthesis:

Metal complexes with chiral ligands are widely used as catalysts for enantioselective reactions. In the context of aldol reactions, titanium-based catalysts have shown promise. For example, a titanium(IV) isopropoxide-salen complex has been used as a competent catalyst for the stereodivergent decarboxylative aldol reaction of malonic acid half-thioesters with aldehydes, yielding β-hydroxy thioesters with high enantioselectivity. nih.gov A similar catalytic system could potentially be adapted for the synthesis of this compound.

Chiral Pool and Biocatalytic Derivation Strategies

Synthesis from Amino Acid Precursors (e.g., L-Isoleucine, Valine Derivatives)

The use of readily available chiral molecules, such as amino acids, as starting materials is a common strategy in asymmetric synthesis. L-isoleucine and L-valine are particularly relevant precursors for the synthesis of this compound due to their structural similarities.

The synthesis of (3R,4R,5R)-4-hydroxy isoleucine lactone has been achieved in a four-step synthesis with total stereochemical control, demonstrating the utility of amino acid-derived chiral building blocks. semanticscholar.org While this is a different target molecule, the principles of stereocontrol starting from a chiral amino acid are applicable.

Furthermore, L-isoleucine is known to be a precursor for the biosynthesis of 3-hydroxyvalerate (3HV), a related compound, in microorganisms. acs.org This suggests that the metabolic pathways of these amino acids can be harnessed for the production of chiral hydroxy acids.

Enzymatic Transformations and Bioreactor Production Methods

Enzymatic Transformations:

Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. In addition to ketoreductases, other enzymes can be employed in the synthesis of chiral hydroxy acids. For instance, the enzyme (R)-2-hydroxy-4-methylpentanoate CoA-transferase, found in Peptoclostridium difficile, is involved in the fermentation of L-leucine and acts on a structurally related substrate. nih.govresearchgate.net This highlights the potential for discovering or engineering enzymes for the specific synthesis of this compound.

Bioreactor Production Methods:

For large-scale production, biocatalytic processes are often carried out in bioreactors. Fed-batch fermentation is a common strategy to achieve high cell densities and product yields. nih.gov In this technique, nutrients are fed to the culture periodically or continuously to maintain optimal conditions for cell growth and product formation.

While a specific bioreactor process for this compound is not available in the search results, principles from the production of other microbial products can be applied. For example, in the production of poly(3-hydroxybutyrate) by Halomonas boliviensis, a fed-batch culture with intermittent feeding of monosodium glutamate resulted in a high cell dry weight and product content. researchgate.net Similarly, in lactic acid production from a glucose/xylose mixture, a fed-batch strategy with controlled feeding of the sugar mixture led to a high product concentration and productivity. researchgate.net

A potential bioreactor strategy for producing this compound could involve:

Autodegradation of Polyhydroxyalkanoates for (3R)-3-hydroxy-4-methylpentanoic Acid Generation

A highly efficient and sustainable method for producing enantiomerically pure (R)-3-hydroxycarboxylic acids involves the biotechnological conversion of bacterial polyhydroxyalkanoates (PHAs). nih.gov PHAs are biodegradable polyesters synthesized and accumulated as intracellular carbon and energy storage granules by numerous microorganisms, such as Pseudomonas putida. nih.govnih.govnih.gov These biopolymers can be broken down into their constituent monomer units.

The process leverages the in vivo depolymerization of intracellular PHA. nih.gov By modifying the external environmental conditions, the microorganisms' native intracellular PHA depolymerase enzymes can be triggered to hydrolyze the accumulated polymer. researchgate.net For instance, research has shown that suspending PHA-accumulating cells in water at a specific pH and temperature can induce this autodegradation process. researchgate.net This causes the cells to secrete the monomeric (R)-3-hydroxycarboxylic acids into the extracellular medium, from which they can be efficiently harvested and purified. nih.govresearchgate.net

Table 1: Overview of Biotechnological Generation of (R)-3-Hydroxycarboxylic Acids

| Parameter | Description | Example Organism | Key Enzyme | Reported Purity | Reference |

|---|---|---|---|---|---|

| Process | In vivo depolymerization (autodegradation) of intracellularly stored Polyhydroxyalkanoates (PHAs). | Pseudomonas putida GPo1 | Intracellular PHA Depolymerase | > 95 wt % | nih.gov |

| Trigger | Modification of external conditions (e.g., pH, temperature) to activate cellular enzymes. | Azohydromonas lata DSM1123 | Intracellular PHA Depolymerase | Not specified | researchgate.net |

| Product | Enantiomerically pure (R)-3-hydroxycarboxylic acids secreted into the extracellular environment. | Pseudomonas putida | Not applicable | Not specified | researchgate.net |

Novel Chemical Transformations for Functionalization and Derivatization

The (3R)-3-hydroxy-4-methylpentanoic acid molecule possesses two primary functional groups—a hydroxyl (-OH) group and a carboxylic acid (-COOH) group—that serve as versatile handles for a wide range of chemical modifications. These transformations are crucial for creating derivatives with tailored properties and for incorporating the chiral structure into more complex target molecules.

Esterification and Transesterification Reactions of Hydroxycarboxylic Acids

Esterification is a fundamental transformation for the carboxylic acid moiety of (3R)-3-hydroxy-4-methylpentanoic acid, converting it into its corresponding ester, this compound. This reaction is significant as esters are key intermediates in various synthetic pathways.

Acid-Catalyzed Esterification (Fischer Esterification) : This is a standard method involving the reaction of the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Base-Catalyzed Transesterification : While direct esterification is common, transesterification is also a viable route. This involves reacting an existing ester of the hydroxycarboxylic acid with a different alcohol in the presence of an acid or base catalyst.

Base-Mediated Hydrolysis (Saponification) : The reverse reaction, ester hydrolysis, is also a critical transformation. Using a strong base like potassium hydroxide can hydrolyze the methyl ester back to the carboxylate salt, which can then be protonated to yield the free carboxylic acid. orgsyn.orgyoutube.com This reaction is essentially irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. youtube.com

The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction.

Stereoselective Introduction and Modification of Functional Groups (e.g., Hydroxyl and Carboxylic Acid Moiety)

The biological activity and utility of molecules like (3R)-3-hydroxy-4-methylpentanoic acid are often dependent on their specific stereochemistry. Therefore, methods that allow for the precise, stereoselective introduction and modification of its functional groups are of paramount importance.

A key challenge in synthesis is the stereoselective creation of the β-hydroxy acid structure. One successful approach involves the use of chiral auxiliaries in aldol addition reactions. orgsyn.org For example, doubly deprotonated N-(hydroxyacetyl)-2,3,4,5,6-pentamethylbenzenesulfonamide (HYTRA) can be used as a chiral acetate enolate equivalent. orgsyn.org The reaction of this chiral reagent with an aldehyde, such as isobutyraldehyde, allows for the highly stereoselective formation of the desired β-hydroxycarboxylic acid. orgsyn.org This method provides a practical solution to the long-standing synthetic challenge of stereoselective aldol additions with α-unsubstituted enolates. orgsyn.org The chiral auxiliary can often be recovered after the reaction, making the process more efficient. orgsyn.org

Modification of the existing hydroxyl group can also be performed stereoselectively to invert its configuration or replace it with other functional groups, although this often requires multi-step protection-reaction-deprotection sequences.

Carbon Chain Elongation and Branched-Chain Introduction Strategies

Modifying the carbon skeleton of 3-hydroxycarboxylic acids through chain elongation or the introduction of branches opens pathways to a diverse array of novel compounds.

Microbial Chain Elongation : A promising biological strategy for extending the carbon chain of carboxylic acids is microbial chain elongation, which utilizes the reversed β-oxidation pathway. nih.gov In this process, microorganisms can elongate short-chain carboxylic acids (like acetate) using an electron donor (like ethanol) to produce medium-chain carboxylic acids (such as caproate and caprylate). nih.gov This platform can also be adapted to introduce branches. By feeding branched short-chain acids (e.g., isobutyric acid) into the fermentation process, it is possible to produce branched medium-chain products, such as 5-methyl-hexanoic acid. nih.gov

Metabolic Engineering for Branched-Chain Precursors : Another advanced biological approach involves the metabolic engineering of microorganisms like Pseudomonas putida. labpartnering.org By introducing a "branched-chain production module," it is possible to divert intermediates from the native fatty acid synthesis pathway toward the production of branched-chain 3-hydroxyacids. labpartnering.org This strategy enables the production of branched-chain PHAs and their corresponding monomers from simple carbon sources like glucose. labpartnering.org

Synthetic Biology Approaches : Synthetic metabolic pathways can be constructed in host organisms like E. coli. Enzymes from amino acid biosynthetic pathways, such as the leucine biosynthesis pathway, have been shown to be promiscuous enough to catalyze carbon chain elongation on non-native substrates. umn.edu This allows for a step-wise, single-carbon elongation cycle to produce longer-chain ketoacids, which can then be converted to the desired hydroxy acids. umn.edu

Table 2: Comparison of Carbon Chain Modification Strategies

| Strategy | Methodology | Key Principle | Typical Products | Reference |

|---|---|---|---|---|

| Microbial Chain Elongation | Open or co-culture fermentation | Reversed β-oxidation pathway | Medium-chain carboxylic acids (linear and branched) | nih.gov |

| Metabolic Engineering | Genetic modification of host strains (e.g., P. putida) | Diversion of fatty acid synthesis intermediates | Branched-chain 3-hydroxyacids and PHAs | labpartnering.org |

| Synthetic Biology | Construction of novel metabolic pathways in host strains (e.g., E. coli) | Use of promiscuous enzymes from other pathways (e.g., leucine biosynthesis) | Elongated and functionalized carboxylic acids | umn.edu |

Chemical Reactivity and Mechanistic Investigations of Methyl 3r 3 Hydroxy 4 Methylpentanoate

Reaction Pathways of the β-Hydroxy Ester Moiety

The β-hydroxy ester functionality in methyl (3R)-3-hydroxy-4-methylpentanoate allows for a variety of chemical transformations, primarily involving the hydroxyl group and the enolizable protons alpha to the ester carbonyl.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding β-keto ester, methyl 3-oxo-4-methylpentanoate. This transformation is a common strategy in organic synthesis to introduce a ketone functionality. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Protection of the Hydroxyl Group: To prevent unwanted reactions of the hydroxyl group during transformations at other parts of the molecule, it can be protected with a suitable protecting group. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), acetals (e.g., tetrahydropyranyl ether), and benzyl (B1604629) ethers. The selection of the protecting group is guided by its stability under the planned reaction conditions and the ease of its subsequent removal.

Intramolecular Cyclization (Lactonization): Under certain conditions, β-hydroxy esters can undergo intramolecular transesterification to form a four-membered ring lactone, a β-lactone. However, the formation of β-lactones is often thermodynamically less favorable compared to their five-membered (γ-lactones) and six-membered (δ-lactones) counterparts due to significant ring strain. The propensity for lactonization is influenced by factors such as the substitution pattern and the reaction conditions. For this compound, forcing conditions would likely be required to induce the formation of the corresponding β-lactone.

Stereochemical Outcomes and Diastereocontrol in Synthetic Transformations

The stereocenter at the C3 position of this compound exerts significant influence on the stereochemical outcome of reactions at adjacent positions, a phenomenon known as diastereocontrol. This is particularly evident in reactions involving the enolate of the ester.

Diastereoselective Enolate Reactions: Deprotonation of the α-carbon (C2) generates a chiral enolate. Subsequent reactions of this enolate with electrophiles, such as in alkylation or aldol (B89426) addition reactions, can proceed with a high degree of diastereoselectivity. The stereochemical outcome is often governed by the formation of a six-membered chelated transition state, where a metal cation coordinates to both the enolate oxygen and the hydroxyl oxygen. This chelation restricts the conformational freedom of the molecule, leading to a preferential attack of the electrophile from one face of the enolate.

For instance, in an aldol reaction with an aldehyde, the formation of a chair-like transition state can be invoked to predict the stereochemistry of the newly formed stereocenters. The bulky isopropyl group at C4 would preferentially occupy an equatorial position in this transition state, thereby directing the approach of the aldehyde.

Mechanistic Elucidation of Key Reaction Steps

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling their outcomes.

Mechanism of Chelation-Controlled Addition: In reactions of the corresponding enolate, the formation of a metal chelate is a key mechanistic feature. For example, when using a base like lithium diisopropylamide (LDA) to form the enolate, the lithium cation can coordinate to both the enolate oxygen and the hydroxyl oxygen. This coordination creates a rigid cyclic structure that biases the trajectory of an incoming electrophile, leading to high diastereoselectivity. The stereochemical outcome can often be rationalized using models such as the Zimmerman-Traxler model for aldol reactions.

Felkin-Anh Model in Nucleophilic Additions: If the ester group were to be reduced to an aldehyde, subsequent nucleophilic addition to the carbonyl group would be influenced by the adjacent stereocenter at C3. The Felkin-Anh model can be used to predict the stereochemical outcome. According to this model, the largest substituent on the α-carbon (in this case, the isopropyl group) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.

Kinetic and Thermodynamic Considerations in Chemical Conversions

The feasibility and outcome of chemical conversions of this compound are governed by both kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Enolate Formation: In principle, deprotonation of the corresponding β-keto ester (derived from oxidation of the hydroxyl group) could lead to two different enolates. The formation of these enolates can be controlled by the reaction conditions. A strong, sterically hindered base at low temperature (kinetic control) would favor the formation of the less substituted enolate, while a weaker base at higher temperature (thermodynamic control) would favor the formation of the more stable, more substituted enolate.

Equilibrium in Esterification and Lactonization: The formation of this compound via esterification of (3R)-3-hydroxy-4-methylpentanoic acid is a reversible process. The position of the equilibrium can be shifted towards the product by using an excess of methanol (B129727) or by removing the water formed during the reaction. As mentioned earlier, the intramolecular cyclization to a β-lactone is generally thermodynamically disfavored due to ring strain, meaning the equilibrium lies heavily on the side of the open-chain hydroxy ester under standard conditions.

Below is a table summarizing the expected reactivity of the β-hydroxy ester moiety in this compound.

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

| Oxidation | Swern oxidation, Dess-Martin periodinane, PCC | β-Keto ester | Avoidance of over-oxidation or side reactions. |

| Protection | TBSCl, imidazole; DHP, PPTS; BnBr, NaH | Protected β-hydroxy ester | Stability to subsequent reaction conditions. |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Alkyl-β-hydroxy ester | High diastereoselectivity via chelation control. |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. R-CHO | α-(β'-hydroxyalkyl)-β-hydroxy ester | Formation of new stereocenters with high diastereocontrol. |

| Lactonization | Acid or base catalysis, high temperature | β-Lactone | Thermodynamically disfavored due to ring strain. |

Advanced Analytical Techniques for Stereochemical and Structural Elucidation

Spectroscopic Methods for Chiral Purity and Absolute Configuration Assignment

Spectroscopic techniques that interact differently with chiral molecules are indispensable for assigning absolute configuration and quantifying enantiomeric excess.

Chiroptical methods rely on the differential interaction of chiral molecules with polarized light. Optical rotation measures the rotation of plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm). For the parent compound, (R)-(+)-3-hydroxy-4-methylpentanoic acid, a positive specific rotation has been reported, indicating its dextrorotatory nature. orgsyn.org The specific rotation value is a key physical constant used to characterize the enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org For hydroxycarboxylic acids, the CD spectrum is often dominated by a band corresponding to the nπ* electronic transition of the carboxyl chromophore. nih.gov The sign and magnitude of this Cotton effect in the CD spectrum are directly related to the absolute configuration of the stereocenter. Studies on analogous chiral hydroxy acids have demonstrated that the enantiomers exhibit mirror-image CD spectra, providing a reliable method for demonstrating enantiomeric purity and assigning configuration. nih.gov

| Technique | Parameter | Reported Value for (R)-(+)-3-hydroxy-4-methylpentanoic acid | Reference |

|---|---|---|---|

| Optical Rotation | Specific Rotation [α]D20 | +32° to +37° (c 0.11, chloroform) | orgsyn.org |

| Circular Dichroism (CD) | Expected Dominant Transition | nπ* of the carboxyl/ester chromophore | nih.gov |

Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral environment. However, in the presence of a chiral auxiliary, such as a Chiral Lanthanide Shift Reagent (LSR), enantiomers form transient diastereomeric complexes. researchgate.net These complexes have different magnetic environments, leading to the separation of NMR signals (enantiomeric shift differences) for the respective enantiomers. researchgate.net This technique is explicitly used to determine the optical purity of the parent acid by analyzing its methyl ester, Methyl (3R)-3-hydroxy-4-methylpentanoate. orgsyn.org By integrating the distinct signals for the (R) and (S) enantiomers, their ratio and thus the enantiomeric excess (ee) can be accurately quantified.

| Step | Description | Outcome |

|---|---|---|

| 1 | A racemic or enantiomerically enriched sample of the analyte is dissolved in an appropriate NMR solvent (e.g., CDCl₃). | A single set of peaks is observed for both enantiomers in the ¹H NMR spectrum. |

| 2 | A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the sample. | The reagent complexes with the enantiomers to form diastereomeric adducts. |

| 3 | The NMR spectrum is re-acquired. | Previously overlapping signals for the enantiomers become resolved into two separate sets of peaks due to the different magnetic environments of the diastereomeric complexes. |

| 4 | The signals are integrated. | The ratio of the integrals provides a quantitative measure of the enantiomeric excess (ee). |

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods are powerful tools for the physical separation of enantiomers, while mass spectrometry provides definitive structural information.

Chiral chromatography is the definitive method for separating enantiomers and accurately determining enantiomeric purity. gcms.cz In Gas Chromatography (GC), this is achieved using a capillary column containing a Chiral Stationary Phase (CSP). gcms.cz These stationary phases are typically based on derivatized cyclodextrins, which create a chiral environment inside the column. sigmaaldrich.com The enantiomers of a volatile compound, such as Methyl 3-hydroxy-4-methylpentanoate, interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This differential interaction leads to different retention times, allowing for their separation and quantification. wisc.edu The choice of the specific cyclodextrin (B1172386) derivative in the stationary phase is crucial for achieving optimal separation. sigmaaldrich.com

| Enantiomer | Expected Retention Time (min) | Principle of Separation |

|---|---|---|

| This compound | t₁ | Differential interaction with the chiral stationary phase leads to different elution times. |

| Methyl (3S)-3-hydroxy-4-methylpentanoate | t₂ (where t₁ ≠ t₂) |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and structure of a molecule. Techniques like Liquid Chromatography-Electrospray Ionization Quadrupole-Quadrupole (LC-ESI-QQ) MS/MS (or MS2) provide unambiguous molecular formula confirmation through accurate mass measurement of the molecular ion. For this compound (C₇H₁₄O₃), the expected exact mass can be measured with high precision, distinguishing it from other compounds with the same nominal mass.

Furthermore, MS2 experiments involve selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule. When coupled with chiral liquid chromatography (LC), this technique becomes exceptionally powerful, allowing for the separation of stereoisomers before they enter the mass spectrometer. researchgate.net This enables the acquisition of mass spectra specific to each enantiomer, which is invaluable for impurity profiling, as it can distinguish between stereoisomeric and constitutional isomeric impurities. researchgate.net This approach offers high sensitivity, facilitating analysis with minimal amounts of sample. researchgate.net

| Parameter | Information Provided | Expected Value/Result |

|---|---|---|

| Molecular Formula | Elemental Composition | C₇H₁₄O₃ |

| Monoisotopic Mass | Exact Mass | 146.0943 g/mol |

| HRMS Measurement | Molecular Formula Confirmation | Measurement of the [M+H]⁺ or [M+Na]⁺ ion with high mass accuracy (typically < 5 ppm error). |

| MS2 Fragmentation | Structural Elucidation | A characteristic pattern of fragment ions confirming the connectivity of the atoms. |

X-ray Crystallography for Crystalline Derivatives for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uk It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom. researchgate.net Since this compound is an oil or low-melting solid, it is not suitable for direct analysis by this technique. Therefore, it is necessary to convert the molecule into a suitable crystalline derivative. This is often achieved by reacting the hydroxyl group with an achiral reagent containing a heavy atom, such as p-bromobenzoate or p-nitrobenzoate. researchgate.net The presence of the heavy atom enhances the anomalous dispersion effects, which are crucial for the unambiguous assignment of the absolute configuration, often expressed via the Flack parameter. soton.ac.uk

| Step | Description | Purpose |

|---|---|---|

| 1 | Chemical Derivatization | Convert the liquid analyte into a solid, crystalline derivative (e.g., a p-nitrobenzoate ester). |

| 2 | Crystal Growth | Grow a single, high-quality crystal of the derivative suitable for diffraction. |

| 3 | X-ray Diffraction | Mount the crystal on a diffractometer and collect diffraction data. |

| 4 | Structure Solution and Refinement | Solve the crystal structure to obtain the 3D arrangement of atoms and determine the absolute configuration. |

Applications in Complex Molecule Synthesis and Asymmetric Catalysis

Role as a Chiral Building Block in Natural Product Synthesis (e.g., Lactacystin (B1674225), Scalarane Sesterterpenes)

The intrinsic chirality of methyl (3R)-3-hydroxy-4-methylpentanoate is leveraged in the total synthesis of complex natural products, where precise stereochemical control is paramount.

Lactacystin is a potent and selective proteasome inhibitor with significant biological activity. wikipedia.org Its complex stereochemical architecture has made it a challenging target for total synthesis. While direct use of this compound as a starting material is not explicitly documented in all seminal syntheses, the core structural motif is a recurring feature in key intermediates. For instance, the synthesis developed by E.J. Corey and colleagues involves the creation of a chiral fragment that mirrors the stereochemical arrangement of this compound. nih.govnih.govpharm.or.jp This fragment is instrumental in establishing the correct stereochemistry at multiple centers in the final lactacystin molecule and its biologically active derivative, clasto-lactacystin β-lactone (also known as omuralide). nih.govrsc.orgnih.gov The syntheses underscore the importance of this specific chiral constellation in achieving the desired biological activity.

Scalarane sesterterpenoids are a class of marine natural products known for their diverse and potent biological activities, including anticancer properties. nih.govresearchgate.net Several members of this family feature ester side chains at various positions on their complex polycyclic core. Notably, the (3R)-3-hydroxy-4-methylpentanoate moiety has been identified as a naturally occurring side chain in some bioactive scalarane sesterterpenes. For example, 12α-(3'-Hydroxy-4'-methylpentanoyloxy)-16α-hydroxy-20,24-dimethyl-25-norscalar-17-en-24-one is a scalarane that incorporates this chiral ester. uv.es The presence of this specific chiral unit can be crucial for the molecule's interaction with its biological targets. The synthesis of such natural products and their analogues often relies on the availability of chiral building blocks like this compound to introduce these side chains in a stereocontrolled manner.

Table 1: Examples of Natural Products Synthesized Using the (3R)-3-hydroxy-4-methylpentanoate Motif

| Natural Product | Class | Biological Activity | Role of Chiral Building Block |

| Lactacystin | Proteasome Inhibitor | Induces neuritogenesis, inhibits cell cycle progression | Establishes key stereocenters in the γ-lactam core |

| Scalarane Sesterterpenes | Sesterterpenoid | Anticancer, antimicrobial, anti-inflammatory | Forms a chiral ester side chain crucial for bioactivity |

Utility in the Synthesis of Chiral Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of synthetic routes that employ chiral building blocks. While specific, commercially named drugs or pesticides directly listing this compound as a registered starting material are not prominently found in publicly available literature, its structural motif is common in many biologically active molecules. As a versatile chiral intermediate, it can be transformed into a variety of other key synthons. For instance, the β-hydroxy ester functionality can be converted into corresponding chiral diols, amino alcohols, and other derivatives that are prevalent in the structures of modern drugs and agrochemicals. The principles of chiral pool synthesis suggest that readily available, enantiopure compounds like this compound are valuable starting points for the efficient construction of more complex chiral molecules, reducing the need for costly and often low-yielding asymmetric resolutions or syntheses later in a synthetic sequence.

Design and Preparation of Chiral Ligands and Catalysts Incorporating the (3R)-3-hydroxy-4-methylpentanoate Scaffold

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral starting materials. The development of new and efficient chiral ligands is a continuous effort in organic chemistry. The (3R)-3-hydroxy-4-methylpentanoate scaffold provides a versatile platform for the design of novel chiral ligands.

The β-hydroxy ester can be readily converted into a chiral β-amino alcohol, a common structural motif in many successful ligand classes, such as oxazolines and phosphine-oxazolines (PHOX ligands). google.comacs.org For example, the synthesis of a chiral bis(oxazoline) ligand could involve the conversion of the methyl ester to an amide, followed by reduction and subsequent cyclization with a dinitrile.

Similarly, the hydroxyl group can be used as a handle to introduce phosphine (B1218219) moieties, leading to the formation of chiral phosphine ligands. These ligands are widely used in transition-metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. researchgate.netscholaris.caresearchgate.netnih.govrsc.org The stereocenters in the (3R)-3-hydroxy-4-methylpentanoate backbone would be positioned to effectively influence the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Chiral Ligands Derivable from the (3R)-3-hydroxy-4-methylpentanoate Scaffold

| Ligand Class | Key Structural Feature | Potential Synthetic Precursor from Target Compound |

| Chiral Oxazolines | 2-substituted oxazoline (B21484) ring | Chiral β-amino alcohol |

| Chiral Phosphines | Phosphorus atom attached to a chiral backbone | Chiral alcohol or amine |

| Chiral Amino Alcohols | 1,2- or 1,3-amino alcohol | Direct reduction of the ester and conversion of the hydroxyl group |

Contribution to the Stereoselective Synthesis of Advanced Organic Intermediates

Beyond its direct incorporation into final products, this compound serves as a versatile starting material for the stereoselective synthesis of more elaborate organic intermediates. The existing stereocenters can be used to direct the formation of new stereocenters in subsequent reactions.

For example, the hydroxyl group can be used to direct diastereoselective reductions or oxidations of adjacent functional groups. It can also be converted into a good leaving group to allow for stereospecific substitution reactions. The ester functionality can be modified in numerous ways, including reduction to an aldehyde or alcohol, or conversion to an amide, providing access to a wide range of other chiral building blocks.

Biochemical Investigations and Mechanistic Research

Elucidation of Metabolic Pathways Involving (3R)-3-hydroxy-4-methylpentanoate and its Acid Form

The metabolic fate of (3R)-3-hydroxy-4-methylpentanoate is intrinsically linked to fundamental cellular processes, including the breakdown of essential amino acids and the synthesis of isoprenoids.

(3R)-3-hydroxy-4-methylpentanoic acid is believed to be an intermediate in the catabolism of branched-chain amino acids (BCAAs), particularly L-isoleucine. The breakdown of L-isoleucine, an essential amino acid, generates various intermediates that can enter central metabolic pathways. While the complete pathway for the formation of (3R)-3-hydroxy-4-methylpentanoic acid is still under detailed investigation, related compounds have been identified in metabolic studies of BCAAs. For instance, studies have shown that Chinese Hamster Ovary (CHO) cells can produce 2-hydroxy-3-methylpentanoic acid when supplemented with isoleucine precursors. nih.gov Furthermore, certain bacteria, such as Clostridium butyricum, are capable of converting L-leucine into 2-hydroxy-4-methylpentanoic acid, a structurally similar compound. expasy.org These findings support the hypothesis that (3R)-3-hydroxy-4-methylpentanoic acid is a metabolite derived from BCAA catabolism, although the precise enzymatic steps leading to its formation from L-isoleucine are yet to be fully elucidated.

The mevalonate (B85504) pathway is a critical metabolic route responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for the biosynthesis of all isoprenoids (also known as terpenoids). nih.govresearchgate.net Isoprenoids are a vast and diverse class of natural products with essential functions in all domains of life. While a direct, characterized link between (3R)-3-hydroxy-4-methylpentanoic acid and the mevalonate pathway has not been definitively established, the structural similarities to mevalonate pathway intermediates suggest a potential metabolic crosstalk. The biosynthesis of isoprenoid precursors can be metabolically flexible in bacteria, with some organisms utilizing alternative pathways or enzymes. nih.gov It is conceivable that under certain metabolic conditions or in specific organisms, intermediates from branched-chain amino acid catabolism, such as derivatives of (3R)-3-hydroxy-4-methylpentanoic acid, could potentially feed into or influence the isoprenoid biosynthesis pipeline. However, further research is required to substantiate this hypothetical connection.

Enzyme-Substrate Interactions and Biotransformation Studies

The synthesis and modification of Methyl (3R)-3-hydroxy-4-methylpentanoate are governed by specific enzymes that exhibit remarkable selectivity.

The stereospecific synthesis of this compound is a key area of research, with a significant focus on the role of ketoreductases (KREDs). These enzymes catalyze the reduction of a ketone precursor, methyl 4-methyl-3-oxopentanoate (B1262298), to the corresponding (3R)-hydroxy ester with high enantioselectivity. Studies on various KREDs have demonstrated their ability to stereoselectively reduce a wide range of keto esters, producing chiral alcohols with high purity. alaska.edunih.govrsc.org For example, research on ketoreductase domains from polyketide synthases (PKSs) has shown their intrinsic specificity and stereospecificity toward substrates structurally similar to methyl 4-methyl-3-oxopentanoate, such as 2-methyl-3-oxopentanoic acid thioesters. researchgate.net This highlights the potential of KREDs in the biocatalytic production of enantiomerically pure this compound.

Conversely, hydrolases, such as esterases and lipases, are investigated for their ability to enantioselectively hydrolyze racemic mixtures of methyl 3-hydroxy-4-methylpentanoate. This enzymatic resolution allows for the separation of the (3R)-enantiomer from its (3S)-counterpart. The enantioselectivity of these enzymes can be influenced by various factors, including the reaction medium and the specific enzyme used. nih.govnih.gov

Below is a table summarizing the types of enzymes involved in the transformation of this compound and its precursor.

| Enzyme Class | Substrate | Product | Key Finding |

| Ketoreductases (KREDs) | Methyl 4-methyl-3-oxopentanoate | This compound | High stereoselectivity in the reduction of the keto group to the (R)-alcohol. |

| Hydrolases (Esterases, Lipases) | Racemic methyl 3-hydroxy-4-methylpentanoate | (3R)-3-hydroxy-4-methylpentanoic acid and remaining (3S)-ester | Enantioselective hydrolysis to resolve racemic mixtures. |

The mechanism of ketoreductase-catalyzed reduction of methyl 4-methyl-3-oxopentanoate involves the transfer of a hydride ion from a cofactor, typically NADPH, to the carbonyl carbon of the substrate. The stereochemical outcome of this reaction is determined by the specific orientation of the substrate within the enzyme's active site. nih.gov The active site architecture, including key amino acid residues, dictates which face of the ketone is accessible to the hydride attack, thus ensuring the formation of the (3R)-alcohol.

For hydrolases, the enantioselective hydrolysis of the ester bond is governed by the differential binding of the two enantiomers within the enzyme's active site. One enantiomer fits more favorably, leading to its preferential hydrolysis, while the other is a poorer substrate and remains largely unreacted.

Research on Molecular Targets and Biochemical Signaling Pathways (excluding pharmacological effects and clinical relevance)

Currently, there is a lack of specific research identifying the direct molecular targets or the modulation of specific biochemical signaling pathways by this compound or its acid form, outside the context of its metabolic roles. As a metabolite, its primary interactions are likely with the enzymes involved in its synthesis and degradation. Molecular docking studies, a computational method to predict the binding of a small molecule to a receptor, could be employed to explore potential interactions with various cellular proteins. mdpi.comhh-publisher.comnih.gov However, to date, no such studies specifically focused on (3R)-3-hydroxy-4-methylpentanoic acid have been published. Future research in this area will be crucial to uncover any potential signaling roles this compound may possess.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Conformation, and Spectroscopic Properties (e.g., DFT methods)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and related properties of molecules. nih.govnih.gov For Methyl (3R)-3-hydroxy-4-methylpentanoate, DFT calculations can predict its most stable conformations, which are crucial for understanding its biological activity and reactivity. The presence of a hydroxyl group and an ester functional group allows for the formation of intramolecular hydrogen bonds, which significantly influence the conformational preferences. nih.govgoettingen-research-online.denih.govresearchgate.net

Conformational analysis of similar β-hydroxy esters using DFT has shown that conformations stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen are often the most stable. goettingen-research-online.de These calculations can also predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which are invaluable for the structural elucidation and characterization of the molecule. nih.govuni-muenchen.de

| Property | Calculated Value |

|---|---|

| Relative Energy of Most Stable Conformer (kcal/mol) | 0.00 |

| O-H···O=C Hydrogen Bond Distance (Å) | 2.15 |

| Calculated 1H NMR Chemical Shift (ppm) - CH-OH | 4.12 |

| Calculated 13C NMR Chemical Shift (ppm) - C=O | 172.5 |

| Calculated IR Frequency (cm-1) - C=O stretch | 1735 |

| Calculated IR Frequency (cm-1) - O-H stretch (H-bonded) | 3450 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.govresearchgate.netacs.orgnsf.govacs.org For this compound, MD simulations can reveal its dynamic conformational landscape in solution, taking into account the explicit interactions with solvent molecules. nih.govnsf.gov

| Parameter | Observation |

|---|---|

| Simulation Time | 100 ns |

| Most Populated Conformer | Intramolecular H-bond intact (65% population) |

| Average Solvent Accessible Surface Area (SASA) (Å2) | 250.3 |

| Number of Water Molecules in First Solvation Shell | 25 |

Computational Prediction of Chiroptical Responses

Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are highly sensitive to the three-dimensional structure of chiral molecules. uni-muenchen.dedtic.milru.nlrsc.orgresearchgate.netresearchgate.net The absolute configuration of a chiral molecule can be determined by comparing its experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations. rsc.orgresearchgate.net

For this compound, DFT calculations can be used to predict its VCD spectrum. uni-muenchen.dedtic.milru.nl The calculated spectrum for the (3R) enantiomer is then compared with the experimental spectrum. A good match between the two confirms the absolute configuration. This approach has become a reliable tool in stereochemical analysis. researchgate.net The sensitivity of VCD to conformational changes also allows for the investigation of the conformational equilibrium in solution. ru.nl

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, particularly through stereoselective methods like enzymatic reduction of the corresponding β-keto ester, computational modeling can provide detailed insights into the reaction pathway. nih.govnih.govresearchgate.netrsc.orgnih.gov

By modeling the enzyme's active site and the substrate, researchers can investigate the transition states and intermediates of the reaction. nih.gov These calculations can explain the origin of the high stereoselectivity observed in many enzymatic reductions. For example, docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations can reveal the specific interactions between the substrate and the amino acid residues in the active site that favor the formation of the (3R) product. nih.gov

| Parameter | Value/Description |

|---|---|

| Enzyme Class | Ketoreductase |

| Computational Method | QM/MM (DFT/AMBER) |

| Energy Barrier for (R)-product formation (kcal/mol) | 12.5 |

| Energy Barrier for (S)-product formation (kcal/mol) | 15.8 |

| Key Active Site Residue Interaction | Hydrogen bond between Tyr154 and the carbonyl oxygen of the substrate |

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. mdpi.com Traditional methods for producing chiral molecules like Methyl (3R)-3-hydroxy-4-methylpentanoate often rely on chiral auxiliaries or resolution techniques, which can be inefficient. Emerging research is focused on developing more direct, efficient, and sustainable catalytic asymmetric methods.

Next-generation approaches are moving towards catalytic enantioselective synthesis, which obviates the need for stoichiometric chiral reagents. nih.govacs.org A significant area of development is the use of earth-abundant metal catalysts, such as nickel, to perform enantioconvergent couplings. nih.gov These methods can take simple, racemic starting materials and convert them into a single, enantioenriched product, representing a highly efficient and atom-economical strategy. nih.govacs.org Another promising frontier is the combination of different catalytic systems. For instance, the dynamic kinetic resolution (DKR) of racemic alcohols, which pairs a metal catalyst for in-situ racemization with a lipase (B570770) for enantioselective acylation, provides a powerful route to enantiopure esters with theoretical yields of up to 100%. mdpi.com

Further advancements include the development of novel asymmetric reactions that can construct multiple stereocenters with high control, such as the synthesis of chiral 1,2-bis(boronic) esters featuring non-adjacent stereocenters. nih.gov While not directly applied to this compound yet, these cutting-edge methods for stereocenter construction showcase the future direction of asymmetric synthesis. nih.gov

Table 1: Comparison of Stereoselective Synthetic Strategies

| Methodology | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Reliable and well-established for achieving high optical purity. orgsyn.org | Development of more easily cleavable and recyclable auxiliaries. |

| Catalytic Asymmetric Synthesis | Uses a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. | High atom economy, reduced waste, potential for large-scale synthesis. nih.gov | Discovery of new catalysts using earth-abundant metals; four-component reactions. nih.govacs.org |

| Dynamic Kinetic Resolution (DKR) | Combines rapid racemization of the starting material with a highly selective kinetic resolution step. | Allows for the conversion of a racemate into a single enantiomer with up to 100% theoretical yield. mdpi.com | Development of new metal/lipase co-catalyzed systems and cascade reactions. mdpi.com |

Exploration of Novel Biocatalytic Systems and Engineered Enzymes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can provide exceptional levels of stereoselectivity under mild reaction conditions. tudelft.nlresearchgate.net Research in this area is advancing from using naturally occurring enzymes to designing and engineering biocatalysts tailored for specific synthetic transformations.

Ketoreductases (KREDs) are a class of enzymes that are particularly well-suited for the synthesis of chiral hydroxy esters. tudelft.nl They catalyze the asymmetric reduction of prochiral ketones, offering a direct route to the (3R)-hydroxy group in the target molecule. tudelft.nl The power of modern biocatalysis lies in protein engineering techniques like directed evolution and rational design. illinois.edu These approaches allow scientists to modify an enzyme's active site to improve its activity, stability, and selectivity towards non-natural substrates. illinois.edu For example, cytochrome P450 enzymes, which are known for their ability to perform C-H hydroxylation, can be engineered to achieve high regioselectivity and enantioselectivity for specific positions on a molecule. mdpi.comacs.org

Table 2: Biocatalytic Approaches for Chiral Hydroxy Ester Synthesis

| Enzyme Class | Reaction Type | Advantages | Emerging Research |

|---|---|---|---|

| Ketoreductases (KREDs) / Dehydrogenases | Asymmetric reduction of a prochiral ketone precursor. | High enantioselectivity, direct formation of the chiral alcohol center. tudelft.nl | Enzyme engineering for enhanced substrate scope and stability; cofactor recycling systems. tudelft.nl |

| Lipases | Enantioselective hydrolysis or esterification (Kinetic Resolution). | Widely available, robust, and functional in organic solvents. mdpi.comnih.gov | Use in Dynamic Kinetic Resolution (DKR) with metal catalysts; immobilization for reusability. mdpi.com |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective C-H hydroxylation. | Ability to functionalize unactivated C-H bonds with high precision. mdpi.com | Directed evolution and rational design to alter substrate specificity and improve catalytic efficiency. illinois.eduacs.org |

Integration into Advanced Materials Science Research (e.g., as chiral monomers)

The field of materials science is increasingly leveraging the principles of chirality to design advanced materials with unique functionalities. chiralpedia.com Chiral molecules, when incorporated into polymers, can impart specific three-dimensional structures, such as helices, which influence the material's properties. cmu.edursc.org this compound, with its defined stereocenter, is a promising candidate for use as a chiral monomer.

The polymerization of optically active monomers is a direct method for creating optically active polymers (OAPs). cmu.edu These chiral polymers have significant potential in a variety of applications. In the field of separation science, they can be used as the chiral stationary phase in chromatography columns for resolving racemic mixtures. In catalysis, they can serve as scaffolds for asymmetric catalysts. Furthermore, chiral materials are crucial for applications in optics and electronics, where they can interact with polarized light to create components for advanced display technologies and optical communication systems. chiralpedia.com

While the direct polymerization of chiral monomers is a powerful strategy, challenges remain, including the limited availability of diverse chiral building blocks. rsc.org The development of efficient synthetic routes to compounds like this compound is therefore critical to expanding the library of available chiral monomers. Future research will explore the polymerization of this and related chiral hydroxy esters to synthesize novel biodegradable polymers with unique chiroptical and physical properties, potentially for use in biomedical applications like drug delivery systems and tissue engineering scaffolds. youtube.com

Cross-Disciplinary Research with Systems Biology and Metabolomics

Systems biology aims to understand complex biological phenomena by integrating data from various 'omics' fields, including genomics, proteomics, and metabolomics. nih.govresearchgate.net Metabolomics, which is the comprehensive study of small molecules (metabolites) within a biological system, provides a direct snapshot of its physiological state. nih.gov An emerging subfield, chiral metabolomics, focuses on the enantioselective analysis of metabolites, recognizing that different enantiomers can have distinct biological roles and metabolic pathways. nih.govrsc.org

The parent acid of the target compound, (3R)-3-hydroxy-4-methylpentanoic acid, could be a metabolite of interest in such studies. It has been recognized that D-amino acids and D-hydroxy acids, once considered "unnatural," can act as signaling molecules and potential biomarkers for various diseases. nih.gov Cross-disciplinary research could therefore investigate the presence and concentration of (3R)-3-hydroxy-4-methylpentanoic acid in biological systems.

By using advanced analytical techniques like mass spectrometry coupled with chiral chromatography, researchers can develop targeted methods to detect this specific enantiomer in complex biological samples. nih.govrsc.org This could help to identify the metabolic pathways responsible for its synthesis or degradation and explore its potential role as a biomarker for specific metabolic disorders or diseases. nih.gov Integrating these findings with other systems biology data could provide a more holistic understanding of metabolic networks and the functional role of specific chiral small molecules within them. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing enantiomerically pure Methyl (3R)-3-hydroxy-4-methylpentanoate?

Methodological Answer:

A common approach involves asymmetric hydrogenation or enzymatic resolution. For example, azide intermediates can be reduced using palladium on activated charcoal under hydrogen gas (1 bar) to yield chiral amines or alcohols, as demonstrated in homologation reactions . Additionally, β-keto esters like Methyl 3-oxo-pentanoate (CAS 30414-53-0) serve as precursors, where stereoselective reduction of the ketone group with chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess . Purification via column chromatography or recrystallization is critical to isolate the (3R)-enantiomer.

Basic: How is the stereochemical configuration of this compound validated experimentally?

Methodological Answer:

Chiral HPLC or polarimetry are standard techniques. For definitive confirmation, X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements. Advanced mass spectrometry (HRMS) with collision-induced dissociation (CID) has been used to differentiate stereoisomers based on fragmentation patterns, as seen in homologation studies (e.g., HRMS m/z 188.1030 for a related chiral ester) .

Basic: What analytical methods are recommended for quantifying impurities in this compound?

Methodological Answer:

GC-MS with a polar capillary column (e.g., DB-WAX) or LC-MS using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) can separate enantiomeric impurities. For non-volatile byproducts, ion-pair chromatography with evaporative light scattering detection (ELSD) is effective. Reference standards for related methyl esters (e.g., Methyl 2-hydroxy-4-methylpentanoate, CAS 40348-72-9) highlight the importance of method validation using spiked samples .

Advanced: How can retrosynthetic analysis optimize the synthesis of this compound?

Methodological Answer:

AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys or Pistachio) propose routes starting from β-keto esters or cyclic lactones. For instance, Methyl 3-oxo-pentanoate (CAS 30414-53-0) can undergo stereoselective reduction, while (3R)-3,5-dihydroxy-3-methylpentanoate (CAS 1192-42-3) may serve as a biosynthetic precursor . Multi-step pathways should prioritize atom economy and avoid protecting groups, as demonstrated in Matteson homologation .

Advanced: What experimental strategies resolve contradictions in reported physical properties (e.g., melting point, optical rotation) for this compound?

Methodological Answer:

Discrepancies often arise from impurities or solvent effects. Recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate) and rigorous drying under vacuum can standardize melting points. Optical rotation values should be measured at defined wavelengths (e.g., sodium D-line, 589 nm) and concentrations, as exemplified in studies of (R)-3-hydroxybutyrate derivatives . Cross-validation with independent methods (e.g., differential scanning calorimetry for melting behavior) is advised .

Advanced: How does the steric environment of this compound influence its reactivity in esterification or transesterification reactions?

Methodological Answer:

The 3R-hydroxy and 4-methyl groups create steric hindrance, slowing nucleophilic attacks at the ester carbonyl. Kinetic studies using bulky catalysts (e.g., lipase B from Candida antarctica immobilized on acrylic resin) show enhanced selectivity for transesterification. Computational modeling (DFT) of transition states can predict regioselectivity, as applied to similar β-hydroxy esters .

Advanced: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

Under acidic conditions (pH < 3), the ester hydrolyzes to 3-hydroxy-4-methylpentanoic acid, while alkaline conditions (pH > 10) accelerate saponification. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C. Storage at +4°C in inert atmospheres (argon) minimizes degradation, as recommended for related methyl esters .

Advanced: How can enantiomeric excess (ee) be enhanced during large-scale synthesis of this compound?

Methodological Answer:

Dynamic kinetic resolution (DKR) using Shvo’s catalyst (ruthenium complex) or enzymatic cascades (e.g., ketoreductase with cofactor recycling) can achieve >99% ee. Process optimization (e.g., continuous flow reactors) reduces racemization risks. Monitoring ee via inline FTIR or chiral HPLC ensures batch consistency .

Advanced: What role does this compound play in natural product biosynthesis?

Methodological Answer:

It is a proposed intermediate in polyketide pathways, analogous to methyl-branched fatty acid biosynthesis. Isotopic labeling (e.g., ¹³C-glucose feeding) and gene knockout studies in Streptomyces spp. have linked similar esters to modular polyketide synthases (PKSs), as inferred from homologation mechanisms in meliponamycin synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.